Product packaging for 2',4'-Dihydroxy-4-nitrochalcone(Cat. No.:)

2',4'-Dihydroxy-4-nitrochalcone

Cat. No.: B1258120
M. Wt: 285.25 g/mol
InChI Key: XRAHHIWSKGILGK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Dihydroxy-4-nitrochalcone is a dihydroxylated nitrochalcone compound of significant interest in organic synthesis and medicinal chemistry research. This compound features the core chalcone structure—an α,β-unsaturated ketone bridge between two aromatic rings—which is a privileged scaffold in flavonoid biosynthesis . The specific arrangement of hydroxy groups at the 2' and 4' positions on the A-ring, combined with a nitro substituent on the B-ring, makes it a valuable precursor for chemical transformations. Research into similar 2'-hydroxychalcones has demonstrated their propensity to undergo cyclization in basic conditions to form flavanones, a fundamental reaction in the synthesis of diverse flavonoid structures . In a BF3-mediated acylation study, a closely related compound, this compound, was successfully obtained, highlighting its role as a synthetic target and its utility in exploring substituent effects in reaction pathways . Chalcones, as a class, are extensively investigated for their wide spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . The nitro group on this particular derivative provides a handle for further chemical modification, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies. Potential research applications for this compound include its use as a building block for the synthesis of more complex heterocyclic compounds, an intermediate in material science, and a candidate for in vitro bioactivity screening to explore its mechanism of action, such as enzyme inhibition or induction of cell cycle arrest . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO5 B1258120 2',4'-Dihydroxy-4-nitrochalcone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11NO5/c17-12-6-7-13(15(19)9-12)14(18)8-3-10-1-4-11(5-2-10)16(20)21/h1-9,17,19H/b8-3+

InChI Key

XRAHHIWSKGILGK-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Synonyms

2',4'-dihydroxy-4-nitrochalcone

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 ,4 Dihydroxy 4 Nitrochalcone and Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing chalcones have been well-established for decades, primarily relying on condensation reactions catalyzed by acids or bases.

Claisen-Schmidt Condensation Protocols for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is the most classical and widely used method for synthesizing chalcones. jchemrev.comresearchgate.net This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. jchemrev.comresearchgate.netyoutube.com In the context of 2',4'-Dihydroxy-4-nitrochalcone, this would involve the reaction of 2',4'-dihydroxyacetophenone (B118725) with 4-nitrobenzaldehyde (B150856).

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. aip.orgaip.orgnih.gov The base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone. magritek.com While effective, these traditional methods often require long reaction times, sometimes up to 24 hours, and may not always result in satisfactory yields. aip.orgfrontiersin.org

A study on the synthesis of 4'-Hydroxy-4-nitro chalcone utilized a grinding technique with NaOH as a catalyst, offering a greener alternative to conventional solvent-based methods. researchgate.net Another approach for synthesizing 2,4-dihydroxy substituted chalcones involved an aldol (B89426) condensation using thionyl chloride (SOCl2) in ethanol, where HCl is generated in situ to catalyze the reaction. jocpr.com

Acid-Catalyzed Synthetic Routes for Substituted Chalcones

While base-catalyzed reactions are more common, acid-catalyzed pathways also exist for chalcone synthesis. In this approach, a proton source facilitates the reaction between the ketone and aldehyde. propulsiontechjournal.commdpi.com Various acids, including hydrochloric acid (HCl), sulfuric acid (H2SO4), and Lewis acids like boron trifluoride (BF3), have been employed as catalysts. jchemrev.comaip.org

The mechanism of acid-catalyzed chalcone synthesis involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. The enol form of the ketone then attacks the activated aldehyde, leading to the formation of the chalcone after dehydration. researchgate.net Research has shown the successful synthesis of chalcone derivatives through acid-catalyzed one-step condensation of diacetylbenzenes with aldehydes in the presence of acids like concentrated sulfuric acid. nih.gov

Green Chemistry Innovations in Chalcone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of several "green" approaches for chalcone production, aiming to reduce reaction times, energy consumption, and the use of hazardous solvents. rjpn.org

Mechanochemical (Grinding) Techniques for Efficient Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a promising green alternative. tandfonline.comsemanticscholar.org The solvent-free synthesis of chalcones can be achieved by grinding the reactants (an aldehyde and a ketone) with a solid catalyst, such as sodium hydroxide, using a mortar and pestle. acs.orgresearchgate.net This method offers several advantages, including high yields, high purity of the products, and significantly reduced reaction times. tandfonline.comacs.org For instance, the synthesis of various chalcones has been reported with high efficiency using this technique. acs.org

One study detailed the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone with a higher yield (70%) in just 15 minutes using a grinding technique compared to the conventional method (65%). researchgate.net Another investigation focused on the green synthesis of 4'-Hydroxy-4-nitro chalcone using a grinding method, highlighting its efficiency and eco-friendliness. researchgate.net

Ultrasound-Assisted Synthetic Methodologies

Ultrasound irradiation has been successfully employed to accelerate organic reactions, including the synthesis of chalcones. tandfonline.comekb.eg Sonication provides the necessary activation energy for the reaction, often leading to shorter reaction times and improved yields compared to conventional heating methods. mdpi.comderpharmachemica.comsphinxsai.com

The synthesis of various chalcone derivatives has been achieved with high yields (76.7-90.4%) and significantly reduced reaction times using ultrasound-assisted methods. ekb.eg For example, the ultrasound-assisted synthesis of (E)-1,3-diphenyl-2-propen-1-one was found to be 225 times faster than the conventional method. mdpi.com This technique has been shown to be effective for the Claisen-Schmidt condensation, providing a greener and more efficient route to chalcones. semanticscholar.orgmdpi.com

Microwave Irradiation Protocols

Microwave-assisted organic synthesis has gained considerable popularity as a green chemistry tool. sphinxsai.comscholarsresearchlibrary.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. frontiersin.orgsphinxsai.com

The Claisen-Schmidt condensation for chalcone synthesis has been successfully carried out under microwave irradiation using various catalysts. aip.orgresearchgate.net For instance, the synthesis of morpholine-containing chalcones was achieved in 1-2 minutes with high yields using microwave assistance, a significant improvement over conventional methods. mdpi.com Another study reported the synthesis of chalcones from vanillin (B372448) with yields of up to 97.64% in just 5 minutes of microwave irradiation. aip.org This method has proven to be a rapid, efficient, and environmentally friendly approach for the synthesis of a wide range of chalcone derivatives. scholarsresearchlibrary.comresearchgate.net

Chemical Modification and Derivatization Strategies

The chalcone scaffold, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile template for chemical synthesis and modification. The reactivity of the enone moiety and the potential for substitution on both aromatic rings allow for extensive derivatization. These modifications are crucial for developing a wide array of analogues and hybrids with tailored chemical properties. The primary synthetic route to chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and an aromatic aldehyde. aaru.edu.joresearchgate.net This foundational reaction provides a straightforward method for introducing diverse substituents onto the chalcone framework, including the specific synthesis of this compound from 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde.

Synthesis of Novel Substituted Chalcone Analogues

The synthesis of novel chalcone analogues is predominantly achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzaldehyde (B42025) in the presence of a base or acid catalyst. aaru.edu.jonih.gov This method is highly effective for generating (E)-isomers of chalcones. nih.gov The diversity of commercially available or synthetically accessible starting materials allows for the creation of a vast library of chalcone derivatives.

Strategies for creating novel analogues of this compound involve modifying the substitution patterns on either aromatic ring. For instance, altering the hydroxyl and nitro group positions or introducing other functional groups like methoxy (B1213986), alkyl, or additional hydroxyl moieties can be achieved by selecting the appropriate starting reagents. Studies have reported the successful synthesis of various hydroxyl-substituted and methoxy-substituted chalcones using catalysts such as sodium hydroxide (NaOH) or piperidine. nih.govnih.gov For example, a series of 2,4,6-trimethoxy-4′-nitrochalcone analogues were synthesized via base-catalyzed Claisen-Schmidt condensation in methanol. nih.gov The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve yields, which can range from moderate to excellent. researchgate.net

Starting AcetophenoneStarting BenzaldehydeResulting Chalcone Analogue TypeCatalyst/ConditionsReference
2,4-Dihydroxyacetophenone4-NitrobenzaldehydeDihydroxy-nitro ChalconeBase-catalyzed (e.g., NaOH)General Method
Substituted AcetophenonesSubstituted BenzaldehydesHydroxyl-substituted ChalconesNaOH or Piperidine nih.gov
2,4,6-trimethoxyacetophenone4-NitrobenzaldehydeTrimethoxy-nitro ChalconeBase-catalyzed in Methanol nih.gov
2,6-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeDihydroxy-dimethoxy ChalconeSolid NaOH, Grinding researchgate.net

Generation of Heterocyclic Chalcone Hybrids (e.g., Pyrazolines, Isoxazoles, Pyrimidines, Thioflavanones, Benzothiazepines)

Chalcones are valuable precursors for the synthesis of a wide range of five-, six-, and seven-membered heterocyclic compounds. nih.gov The α,β-unsaturated ketone functionality within the chalcone structure is a key reactive site that readily undergoes cyclization reactions with various binucleophilic reagents.

Pyrazolines and Isoxazoles: Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are commonly synthesized by reacting chalcones with hydrazine (B178648) derivatives. nih.gov For example, pyrazole (B372694) derivatives can be obtained by treating chalcone-derived hydrazones with hydrochloric acid. nih.gov Similarly, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives.

Pyrimidines: Six-membered heterocyclic rings like pyrimidines can also be generated from chalcone precursors. The reaction of a chalcone with guanidine (B92328) hydrochloride in the presence of a base such as potassium hydroxide can yield aminopyrimidine derivatives through a cyclocondensation reaction. aaru.edu.jo

Other Heterocycles: The versatility of chalcones extends to the synthesis of other complex heterocyclic systems. For example, reaction with urea (B33335) or thiourea (B124793) can produce oxazine (B8389632) or thiazine (B8601807) derivatives, respectively. researchgate.net Furthermore, chalcones serve as starting materials for benzothiazepine (B8601423) derivatives. nih.gov These synthetic routes highlight the role of chalcones as pivotal intermediates in building diverse heterocyclic scaffolds.

Chalcone PrecursorReagentResulting Heterocyclic HybridReference
General ChalconeHydrazine DerivativesPyrazoline/Pyrazole nih.govrsc.org
General ChalconeHydroxylamineIsoxazole nih.gov
General ChalconeGuanidine HydrochlorideAminopyrimidine aaru.edu.jo
Halogenated ChalconesUreaOxazine derivative researchgate.net
Halogenated ChalconesThioureaThiazine derivative researchgate.net

Introduction of Halogenated and Amino Substituents

The introduction of halogen and amino groups onto the chalcone framework is a common strategy to modify its electronic and steric properties. These substituents can be incorporated by utilizing appropriately substituted acetophenones or benzaldehydes in the initial Claisen-Schmidt condensation.

For example, to synthesize an amino-substituted analogue such as 4'-Amino-4-nitrochalcone, 4-aminoacetophenone is reacted with 4-nitrobenzaldehyde. nih.gov The resulting compound features an amino group on one aromatic ring and a nitro group on the other. Similarly, halogenated chalcones can be prepared using halogen-substituted starting materials. The synthesis of 2-chloro-4′,6′-dimethoxy-2′-hydroxychalcone is an example where a chlorinated benzaldehyde is used. ljmu.ac.uk The presence of these functional groups also provides reactive handles for further chemical modifications, such as diazotization of the amino group or nucleophilic substitution of the halogen, enabling the synthesis of even more complex derivatives.

Development of Bis-Chalcone Derivatives

Bis-chalcones are molecules containing two chalcone units linked together. A common synthetic approach involves the Claisen-Schmidt condensation of a dialdehyde (B1249045) with two equivalents of an acetophenone. nih.gov Terephthalaldehyde is a frequently used dialdehyde for this purpose. The reaction with two moles of a substituted acetophenone, such as 4-hydroxyacetophenone or 2-hydroxy-4-methoxy-acetophenone (paeonol), in the presence of a base like sodium hydroxide, yields symmetrical bis-chalcone derivatives. nih.govresearchgate.net

The synthesis can be performed using classical methods or enhanced by green chemistry techniques such as microwave (MW) or microwave-ultrasound (MW-US) assistance. nih.gov These nonclassical methods have been shown to significantly reduce reaction times and increase product yields compared to conventional approaches. nih.gov The resulting bis-chalcone structures feature two α,β-unsaturated ketone systems, offering multiple sites for further chemical reactions and potentially leading to compounds with unique three-dimensional structures.

DialdehydeAcetophenone (2 equivalents)Resulting Bis-Chalcone TypeReference
TerephthalaldehydeAcetophenoneSymmetrical Bis-Chalcone nih.gov
Terephthalaldehyde4-Hydroxy-3-methoxy-acetophenone (Apocynin)Symmetrical Hydroxy-methoxy Bis-Chalcone nih.gov
Terephthalaldehyde2-Hydroxy-4-methoxy-acetophenone (Paeonol)Symmetrical Hydroxy-methoxy Bis-Chalcone nih.gov
Terephthalaldehyde4-Hydroxy-acetophenoneSymmetrical Hydroxy Bis-Chalcone nih.gov
Terephthalaldehyde3-Acetyl-2,5-dichlorothiopheneThiophene-based Bis-Chalcone researchgate.net

Advanced Characterization Techniques for Novel 2 ,4 Dihydroxy 4 Nitrochalcone Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of newly synthesized organic molecules. For 2',4'-Dihydroxy-4-nitrochalcone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed to piece together its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC)

NMR spectroscopy is the most powerful tool for determining the detailed molecular framework of chalcones. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the carbon skeleton and the specific placement of protons can be mapped out. The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde (B150856). jocpr.comwikipedia.org The resulting structure is confirmed by detailed NMR analysis.

¹H-NMR and ¹³C-NMR: One-dimensional NMR provides initial, crucial information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

In the ¹H-NMR spectrum, characteristic signals for the vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system are expected as doublets, confirming the chalcone (B49325) backbone. Protons on the aromatic rings will appear in the aromatic region (typically 6.5-8.5 ppm), with their splitting patterns revealing their substitution patterns. The protons of the hydroxyl groups will appear as singlets, which can be confirmed by D₂O exchange. rasayanjournal.co.in

The ¹³C-NMR spectrum is vital for identifying all carbon atoms, including the carbonyl carbon (C=O), which typically appears significantly downfield (~190 ppm). The spectrum also shows distinct signals for the vinylic carbons and the carbons of the two aromatic rings.

Based on analogous structures, the following table outlines the expected chemical shifts for this compound.

Atom #Predicted ¹H-NMR Chemical Shift (ppm)Predicted ¹³C-NMR Chemical Shift (ppm)
A-Ring
C-1'-114.0
C-2'-164.5
C-3'6.45 (d)103.5
C-4'-166.0
C-5'6.40 (dd)108.0
C-6'7.85 (d)132.0
B-Ring
C-1-142.0
C-2, C-67.80 (d)129.0
C-3, C-58.30 (d)124.0
C-4-149.0
Chalcone Core
C=O-192.5
C-α7.80 (d)126.0
C-β8.15 (d)145.0
Substituents
2'-OH12.5 (s)-
4'-OH9.8 (s)-
Note: These are estimated values based on data from structurally similar compounds.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the vinylic protons H-α and H-β, and also among adjacent protons on each aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹J-coupling). This experiment is key to assigning the signals of protonated carbons in the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H stretching (phenolic)3400 - 3200 (broad)
C-H stretching (aromatic)3100 - 3000
C=O stretching (α,β-unsaturated ketone)1650 - 1630
C=C stretching (aromatic and vinylic)1610 - 1580
N-O stretching (asymmetric, nitro group)1530 - 1500
N-O stretching (symmetric, nitro group)1360 - 1330
C-O stretching (phenolic)1280 - 1180
Data inferred from analogous compounds. icm.edu.plnist.govchemicalbook.comchemicalbook.com

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region confirms the hydroxyl (-OH) groups. A sharp, intense peak around 1640 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group. The absorptions for the nitro (NO₂) group are also prominent, typically appearing as two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like chalcones. The spectrum of this compound is expected to show two major absorption bands.

TransitionApproximate λmax (nm)Associated Structural Feature
Band I350 - 380π → π* transition of the cinnamoyl system (B-ring and C=C-C=O)
Band II260 - 290π → π* transition of the benzoyl system (A-ring)
Data inferred from analogous compounds. icm.edu.plresearchgate.net

Band I is characteristic of the entire conjugated system, while Band II is primarily associated with the electronic transitions within the dihydroxy-substituted A-ring. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl groups, strong electron-donating groups, can cause shifts in these absorption maxima (λmax).

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₁NO₅), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for verifying the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like chalcones. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. rsc.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides detailed structural information through collision-induced dissociation.

The fragmentation patterns of chalcones are well-studied. For this compound, fragmentation would likely involve characteristic cleavages of the propenone chain and losses of small molecules like H₂O, CO, and NO₂. The specific fragmentation pathways allow for the differentiation between isomers and confirm the substitution pattern on the aromatic rings. rsc.orgnih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of chalcone derivatives, EI-MS reveals key cleavages of the molecular structure, aiding in their identification.

The fragmentation of chalcones under EI-MS is influenced by the substitution pattern on the aromatic rings. Common fragmentation pathways for chalcone derivatives have been studied, providing a basis for understanding the mass spectrum of this compound. nih.gov For instance, the fragmentation of (E)-4-chalconylothioalkyl substituted derivatives and their precursors has been elucidated using accurate mass and metastable transition measurements. nih.gov

Key fragmentation patterns often observed in chalcones include:

Cleavage of the α,β-unsaturated keto group: This is a primary fragmentation pathway, leading to the formation of characteristic ions corresponding to the substituted benzoyl and styryl moieties.

Retro-Diels-Alder (RDA) reactions: This can occur in the heterocyclic ring of certain chalcone derivatives, though less common for the basic chalcone scaffold. uvic.ca

Loss of small molecules: Neutral losses of molecules like CO, H₂O, and NO₂ (in the case of nitro-substituted compounds) are frequently observed.

For this compound, the presence of the nitro group is expected to significantly influence the fragmentation pattern. The molecular ion peak [M]⁺ would be prominent, and key fragment ions would likely arise from the cleavage of the bond between the carbonyl group and the nitrophenyl ring, as well as the loss of the nitro group (NO₂) and hydroxyl groups (OH). The presence of an odd-electron fragment ion peak can sometimes indicate the presence of heteroatoms like nitrogen. chromatographyonline.com The study of isomers, such as para-nitrotoluene, has shown that the position of the nitro group can lead to identifiable differences in the mass spectrum. researchgate.net

Table 1: Predicted Key Fragment Ions in the EI-MS Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
271[M]⁺ (Molecular Ion)Ionization of the parent molecule
254[M - OH]⁺Loss of a hydroxyl group
225[M - NO₂]⁺Loss of the nitro group
151[C₈H₇O₃]⁺Cleavage yielding the 4-nitrobenzoyl cation
121[C₇H₅O₂]⁺Cleavage yielding the 2,4-dihydroxybenzoyl cation
134[C₈H₆O₂]⁺Ion from the 2,4-dihydroxyphenyl ring
120[C₈H₄O₂]⁺Fragment from the nitrophenyl ring

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry. This technique is invaluable for the accurate identification and quantification of novel compounds like this compound in complex mixtures.

In a typical LC-HRMS analysis, the compound is first separated from other components in a sample on an HPLC or UHPLC column. The eluent from the column is then introduced into the ion source of a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that allows for the analysis of polar and thermally labile molecules like chalcones, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

The high-resolution mass analyzer provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragment ions, which is a critical step in the structural elucidation of unknown compounds. For this compound (C₁₅H₁₁NO₅), the exact mass of the neutral molecule is 285.0637 u. The expected accurate masses for the protonated and deprotonated ions would be:

[M+H]⁺: 286.0710 u

[M-H]⁻: 284.0565 u

Tandem mass spectrometry (MS/MS) experiments can be performed in an LC-HRMS system to further probe the structure of the compound. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). nih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is a structural fingerprint of the molecule. The fragmentation pathways of related compounds, such as 4-aryl-3,4-dihydrocoumarins, have been investigated using ESI-MS/MS, revealing diagnostic product ions that can help in identifying substituents. uvic.ca

Table 2: Expected LC-HRMS Data for this compound

Parameter Expected Value/Information
Retention Time (RT) Dependent on the specific LC method (column, mobile phase, gradient)
Precursor Ion (Positive Mode) m/z 286.0710 ([M+H]⁺)
Precursor Ion (Negative Mode) m/z 284.0565 ([M-H]⁻)
Accurate Mass Measurement Error Typically < 5 ppm
Elemental Composition C₁₅H₁₁NO₅
Key MS/MS Fragment Ions Fragments corresponding to the loss of H₂O, NO₂, and cleavage of the chalcone backbone.

Chromatographic Purity Assessment and Isolation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture, determine the purity of a compound, and identify compounds. reading.ac.uk In the context of this compound, TLC is a crucial tool for monitoring the progress of its synthesis and for the initial assessment of its purity. researchgate.net

The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel or alumina (B75360), coated onto a flat carrier like a glass plate or plastic sheet. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the components of the sample spotted on the baseline are partitioned between the stationary and mobile phases.

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. Compounds that are more strongly adsorbed to the polar stationary phase (like silica gel) will move up the plate more slowly, while compounds that are more soluble in the mobile phase will travel further. The result is a separation of the components into distinct spots.

The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Rf values are characteristic for a given compound, solvent system, and stationary phase, and can be used for identification purposes by comparison with a standard. khanacademy.org An optimal Rf value for good separation is typically in the range of 0.3 to 0.7. nih.gov

For this compound, which is a relatively polar molecule due to the hydroxyl and nitro groups, a moderately polar mobile phase would be required for elution on a silica gel plate. A common solvent system for chalcones is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone. The exact ratio can be optimized to achieve the best separation. Visualization of the spots on the TLC plate can be achieved under UV light (as chalcones are often UV-active) or by using a staining reagent.

Table 3: Exemplary TLC Systems for the Analysis of Chalcones

Stationary Phase Mobile Phase (Solvent System) Typical Rf Range for Chalcones Visualization Method
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)0.4 - 0.6UV light (254 nm)
Silica Gel 60 F₂₅₄Toluene:Acetone (e.g., 8:2 v/v)0.3 - 0.5Iodine vapor
AluminaChloroform:Methanol (e.g., 9.5:0.5 v/v)0.5 - 0.7UV light (365 nm)

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. It operates on the same principles of differential adsorption as TLC but on a larger scale, allowing for the isolation of substantial quantities of a purified compound. For the purification of this compound following its synthesis, column chromatography is an essential step.

In a typical column chromatography setup, a glass column is packed with a solid adsorbent, the stationary phase, which is most commonly silica gel or alumina for the purification of organic compounds. The choice of stationary phase is crucial; silica gel is a common choice for separating small organic molecules. nih.gov The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase (eluent), is then passed through the column.

The components of the mixture move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds generally elute faster, while more polar compounds are retained more strongly by the polar stationary phase and elute later. By collecting the eluent in fractions, the separated components can be isolated. The selection of the mobile phase is critical for achieving good separation and is often guided by preliminary TLC analysis. A solvent system that gives an Rf value of around 0.2-0.4 on TLC is often a good starting point for column chromatography.

For this compound, a gradient elution method may be employed, where the polarity of the mobile phase is gradually increased over time. This can be effective for separating the desired product from both less polar impurities (which elute first) and more polar impurities (which are retained longer on the column). Problems such as peak tailing of compounds with hydroxyl groups can sometimes be encountered on silica due to interactions with metal impurities in the stationary phase. researchgate.net

Table 4: Typical Column Chromatography Parameters for Purifying Chalcones

Parameter Description
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is commonly used, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
Column Dimensions The size of the column depends on the amount of crude product to be purified. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude product weight.
Fraction Collection Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
Monitoring The elution of colored compounds like this compound can be visually monitored. Fractions are typically analyzed by TLC to determine their composition.

Molecular Mechanisms of Action: In Depth Cellular and Target Specific Studies

Interaction with Heat Shock Protein 90 (Hsp90) and Associated Pathways (e.g., Calcineurin)

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, conformational maturation, and function of a large number of client proteins. nih.govresearchgate.net These client proteins are involved in a wide array of cellular processes, including signal transduction, cell cycle control, and apoptosis. nih.govatlasgeneticsoncology.org In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the function of oncogenic proteins, making it an attractive target for therapeutic intervention. nih.govresearchgate.net

Research into the chalcone (B49325) scaffold has identified its potential to inhibit Hsp90 function. Specifically, studies on the related compound 2',4'-dihydroxychalcone (B613834) (2',4'-DHC) have provided significant insights. Docking studies have indicated that 2',4'-DHC binds to the ATPase domain of Hsp90. targetmol.comnih.gov This interaction is critical, as the chaperone activity of Hsp90 is dependent on ATP hydrolysis. atlasgeneticsoncology.org By binding to this domain, the chalcone can disrupt the protein's function.

The inhibition of Hsp90 by 2',4'-DHC has been shown to have downstream effects on associated signaling pathways, notably the calcineurin pathway in Aspergillus fumigatus. targetmol.comnih.gov The expression of essential components of the calcineurin signaling cascade, such as cnaA and crzA, was significantly reduced following treatment with 2',4'-DHC. targetmol.comnih.gov These findings suggest that the compound acts as an inhibitor of the Hsp90-calcineurin pathway. nih.gov

Table 1: Overview of Heat Shock Protein 90 (Hsp90)

Feature Description Reference
Cellular Concentration Accounts for 1-2% of total proteins in normal, unstressed cells; increases to 3-5% in cancer cells. nih.gov
Primary Function ATP-dependent molecular chaperone responsible for folding, assembling, and stabilizing over 200 client proteins. nih.govatlasgeneticsoncology.org
Client Proteins Includes kinases, transcription factors, and other proteins involved in cell growth, survival, and apoptosis (e.g., v-Src, Raf-1, ErbB2). nih.govatlasgeneticsoncology.org
Mechanism of Inhibition Small molecules can bind to the N-terminal ATP pocket, disrupting the chaperone cycle and leading to the degradation of client proteins. atlasgeneticsoncology.org

| Therapeutic Relevance | A key target in cancer therapy due to its role in supporting multiple oncogenic pathways simultaneously. | researchgate.net |

Inhibition of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β)

Glycogen synthase kinase 3 beta (GSK3β) is a ubiquitously expressed serine/threonine kinase that acts as a key regulator in a multitude of cellular pathways. nih.gov Initially identified for its role in glycogen metabolism, GSK3β is now known to be involved in processes such as cell proliferation, differentiation, apoptosis, and inflammation. nih.govnih.gov Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov

GSK3β is considered a multifaceted therapeutic target. nih.gov Inhibition of GSK3β can modulate neuroinflammatory processes and mitigate oxidative damage. nih.gov For instance, studies have shown that selective inhibition of GSK3β can lead to a significant reduction in the production of inflammatory mediators like nitrites and the expression of inducible nitric oxide synthase (iNOS) in microglial cells. nih.gov Furthermore, GSK3β inhibition is thought to play a role in mitochondrial function, potentially by regulating the voltage-dependent anion channel (VDAC) and slowing adenine (B156593) nucleotide transport under de-energized conditions. nih.gov While various compounds have been explored as GSK3β inhibitors, specific studies detailing the direct inhibitory action of 2',4'-Dihydroxy-4-nitrochalcone on GSK3β are not extensively documented in the current body of research.

Modulation of Cell Signaling Cascades (e.g., mTOR)

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that governs cell growth, proliferation, metabolism, and survival. nih.gov It integrates signals from various upstream pathways, including the PI3K/Akt pathway, in response to growth factors, nutrients, and cellular energy levels. nih.govnih.gov The mTOR signaling pathway is a critical target for drug discovery, particularly in cancer research, as its hyperactivation is a common feature in many human malignancies. nih.govnih.gov

In silico studies on structurally related chalcones provide evidence that this class of compounds can interact with the mTOR pathway. A study involving 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, which shares the core 2',4'-dihydroxy structure, conducted molecular docking simulations to predict its binding to various proteins. mdpi.com The results showed that mTOR was among the pro-survival proteins that exhibited the most favorable binding interactions with the chalcone derivative. mdpi.com This suggests a potential mechanism whereby the chalcone scaffold may exert its biological effects through the modulation of mTOR signaling, although further experimental validation is required to confirm direct inhibition or modulation by this compound itself.

Table 2: Key Proteins in the mTOR Signaling Pathway

Protein Role in Pathway Reference
mTOR Serine/threonine kinase, central regulator of cell growth, proliferation, and autophagy. Forms two distinct complexes, mTORC1 and mTORC2. nih.gov
PI3K (Phosphoinositide 3-kinase) Upstream activator of the pathway, generates PIP3 to recruit and activate Akt. nih.gov
Akt (Protein Kinase B) A key signaling hub that promotes cell survival and growth; a primary upstream modulator of mTOR. nih.gov

| 4E-BP1 | A downstream effector of mTORC1. When phosphorylated by mTOR, it releases the translation initiation factor eIF4E, promoting protein synthesis. | nih.gov |

DNA or Protein Adduct Formation

The formation of covalent adducts with biological macromolecules such as DNA and proteins is a mechanism of action for various chemical compounds. A DNA adduct is a segment of DNA that has become bound to a cancer-causing chemical, which can lead to mutations if not repaired. The potential for nitro-aromatic compounds to form such adducts has been investigated. For example, the tobacco-specific nitrosamine (B1359907) NNK is known to form DNA adducts in the lung and pancreas of rats, demonstrating the capacity of a nitro-group-containing compound to damage DNA. nih.gov

While direct evidence of this compound forming DNA or protein adducts is not specified, the chemical structure, which includes a reactive α,β-unsaturated ketone system (a Michael acceptor) and a nitro-aromatic ring, suggests a potential for such interactions. Furthermore, some chalcones have been shown to bind directly to protein targets, such as kinases, which can involve covalent interactions at the catalytic site. nih.gov The presence of the nitro group on the chalcone scaffold could influence its electronic properties and reactivity, potentially facilitating adduct formation. However, specific studies are required to confirm whether this mechanism is relevant for this compound.

Enzyme Inhibition Beyond Inflammatory Pathways

The chalcone family of compounds is recognized for its ability to inhibit a diverse range of enzymes, extending beyond those directly involved in inflammation. This broad inhibitory profile contributes to their wide spectrum of biological activities.

Notably, the specific structural features of this compound are highly relevant to potent enzyme inhibition. A study that screened a library of flavonoids found that 2'-hydroxychalcones were more potent inhibitors of the cysteine proteases cathepsin B and H than other flavonoid types. nih.gov Within this series, the presence of a 4-nitro substitution on the B-ring conferred the best potency, making a compound with both of these features the most powerful inhibitor identified in the study. nih.gov The inhibition was determined to be competitive, suggesting binding at the enzyme's catalytic site. nih.gov

Other studies have identified different chalcone derivatives as inhibitors of various other enzymes, highlighting the versatility of this chemical scaffold.

Table 3: Non-Inflammatory Enzymes Inhibited by Chalcone Derivatives

Enzyme Function Chalcone Inhibitor Example Reference
Cathepsin B and H Cysteine proteases involved in protein turnover and implicated in cancer progression. A 2'-hydroxychalcone (B22705) with 4-nitro substitution was the most potent inhibitor. nih.gov
PTP1B and CDC25B Protein tyrosine phosphatases involved in metabolic regulation and cell cycle control. A 2',4'-dihydroxychalcone derivative (Compound 73). nih.gov
Lipase Enzymes that hydrolyze fats (lipids). 2',4',6'-trihydroxychalcones and other methoxy (B1213986) chalcones. researchgate.netslovetres.si
α-Amylase & α-Glucosidase Key enzymes in carbohydrate digestion, targets for managing diabetes. Methoxy chalcones and 2,4,4'-trihydroxychalcone. researchgate.netslovetres.si
Sucrase An enzyme that breaks down sucrose (B13894) into fructose (B13574) and glucose. 2,4,4'-trihydroxychalcone. slovetres.siresearchgate.net

| Tyrosinase | A key enzyme in melanin (B1238610) biosynthesis. | Methoxy chalcones. | researchgate.net |

Table 4: List of Compounds Mentioned

Compound Name
This compound
2',4'-dihydroxychalcone (2',4'-DHC)
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone
2,4,4'-trihydroxychalcone
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Cathepsin B
Cathepsin H
PTP1B (Protein tyrosine phosphatase 1B)
CDC25B (Cell division cycle 25B)
Lipase
α-Amylase
α-Glucosidase
Sucrase
Tyrosinase
Calcineurin
Glycogen Synthase Kinase 3 Beta (GSK3β)
mTOR (mammalian target of rapamycin)
Heat Shock Protein 90 (Hsp90)
v-Src
Raf-1
ErbB2
PI3K (Phosphoinositide 3-kinase)
Akt (Protein Kinase B)
4E-BP1

Structure Activity Relationship Sar Studies and Rational Design

Influence of Hydroxyl and Nitro Functional Groups on Biological Activity

The biological activity of 2',4'-Dihydroxy-4-nitrochalcone is a composite of the contributions from its distinct functional groups: the electron-donating hydroxyl (-OH) groups on ring A and the electron-withdrawing nitro (-NO₂) group on ring B.

Hydroxyl Groups (-OH): Hydroxyl groups are known to significantly modulate the bioactivity of chalcones. Their presence can increase antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. nih.govnih.govresearchgate.net Studies have shown that the number and position of hydroxyl groups influence antioxidant potential, with a higher number of free hydroxyls generally leading to better activity. mdpi.com Specifically, 2'-hydroxychalcones are often studied for their anti-inflammatory and anticancer properties. researchgate.net The 2',4'-dihydroxy substitution pattern, as seen in the parent molecule 2',4'-dihydroxychalcone (B613834), has been identified as a potent agent against the pathogenic oomycete Saprolegnia, indicating that this hydroxylation pattern is favorable for certain antimicrobial activities. nih.govresearchgate.net

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can substantially alter the electronic properties of the chalcone (B49325) scaffold, thereby influencing its interaction with biological targets. mdpi.comnih.gov Research has demonstrated that the incorporation of a nitro group can enhance the anti-inflammatory effects of chalcones by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Furthermore, nitro-substituted chalcones have been synthesized and evaluated for potent antimicrobial activities. rjptonline.org The presence of the nitro group is considered of paramount importance due to the polar and electronic properties it imparts, enabling interactions with specific targets involved in various diseases. mdpi.com

In this compound, the combination of these groups suggests a molecule with a complex and potentially multifaceted biological profile, leveraging the antioxidant and anti-inflammatory potential of the hydroxyl groups with the bioactivity-enhancing properties of the nitro substituent.

Role of Positional Isomerism of Substituents on Biological Activity

The precise positioning of substituents on the aromatic rings of the chalcone scaffold is a critical determinant of both the type and potency of biological activity. mdpi.comsemanticscholar.org This principle is particularly evident with the nitro group.

A systematic study comparing nitrochalcone isomers revealed that the location of the -NO₂ group has a dramatic effect on bioactivity:

Anti-inflammatory Activity: The highest anti-inflammatory activity was observed when the nitro group was placed in the ortho position of either ring A or ring B. mdpi.comsemanticscholar.orgresearchgate.net For instance, the ortho-nitrochalcone (on ring B) exhibited an inhibition of 80.77 ± 2.82%, which was comparable to or greater than the reference drug indomethacin. mdpi.com In contrast, the para-nitro isomer (like the one in this compound) showed moderate activity (52.62 ± 1.37%), while the meta-nitro isomer showed the lowest activity. mdpi.com

Vasorelaxant Activity: Conversely, the highest vasorelaxant activity was found in the chalcone completely lacking a nitro group (81.16 ± 7.55%) and the isomer with the nitro group in the para position of ring B (81.94 ± 2.50%). mdpi.comsemanticscholar.orgresearchgate.net

These findings underscore that positional isomerism is a key factor to consider in drug design. A simple shift in a functional group's position can switch the compound's primary activity or significantly alter its potency.

Effect of Nitro Group Position on Anti-inflammatory Activity of Chalcones mdpi.com
Compound (Nitro Position on Ring B)Inhibition of Edema (%)
Unsubstituted (Control)31.75 ± 1.49
ortho-Nitro80.77 ± 2.82
meta-Nitro30.09 ± 0.67
para-Nitro52.62 ± 1.37

Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity and Bioactivity

The biological activity of chalcones is intrinsically linked to their chemical reactivity, which can be modulated by the electronic effects of substituents. mdpi.com

Electron-Withdrawing Groups (EWGs): An EWG, such as the -NO₂ group, decreases the electron density on the aromatic ring and across the conjugated system. nih.gov This enhances the electrophilicity of the α,β-unsaturated carbonyl moiety, making it a more potent Michael acceptor. jchemrev.com This increased reactivity can lead to enhanced biological activity through more efficient covalent bond formation with target proteins. nih.gov However, an EWG on the A ring can decrease fluorescence quantum yield. nih.gov

Electron-Donating Groups (EDGs): EDGs, such as the -OH groups, increase the electron density of the aromatic ring. pharmatutor.org This can stabilize the molecule and influence its antioxidant properties. In some cases, EDGs on the A ring have been shown to weaken antifungal activity, while their presence on the B ring can be inactive. pharmatutor.org

In this compound, the presence of strong EDGs (-OH) on ring A and a strong EWG (-NO₂) on ring B creates a "push-pull" electronic effect across the molecule. This polarization enhances the delocalization of π-electrons and modulates the reactivity of the enone system, which is a critical factor for its interaction with biological nucleophiles. mdpi.comjchemrev.com

Significance of the α,β-Unsaturated Carbonyl System in Pharmacological Activity

The α,β-unsaturated carbonyl system, or enone, is widely considered the central pharmacophore of the chalcone scaffold and is primarily responsible for its broad spectrum of biological activities. researchgate.netnih.govnih.gov

This functional group is a classic Michael acceptor, meaning the β-carbon is electrophilic and susceptible to nucleophilic attack. nih.govjchemrev.com Many of the biological effects of chalcones are attributed to their ability to form covalent Michael adducts with nucleophilic residues, particularly the thiol (-SH) groups of cysteine residues within enzymes and other critical proteins. nih.govjchemrev.comresearchgate.netnih.gov This covalent modification can lead to the inhibition of enzyme function or disruption of protein activity, underlying the observed anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Docking simulations suggest that this system may be the key functional group for nucleophilic attack from catalytic residues in enzymes. nih.gov The reactivity of this system is finely tuned by the substituents on the flanking aromatic rings. mdpi.comjchemrev.com

Design Principles for Enhanced Bioactivity and Selectivity

Based on the established SAR, several principles can guide the design of chalcone derivatives with improved potency and selectivity.

Strategic Placement of Substituents: As demonstrated by the positional isomerism of the nitro group, the location of functional groups is critical for targeting specific activities. mdpi.comsemanticscholar.org To develop a potent anti-inflammatory agent, one might place an EWG in an ortho position, whereas for vasorelaxant properties, a para-EWG or its complete removal would be a more rational approach. mdpi.com

Modulation of Michael Reactivity: The electrophilicity of the enone bridge can be fine-tuned. Increasing its reactivity with strong EWGs may enhance potency but could also lead to off-target effects. A balance must be struck to achieve both high activity and selectivity for the intended biological target. nih.gov

Hydroxylation Patterns: The number and location of hydroxyl groups are key for antioxidant and anti-inflammatory activities. nih.gov SAR studies indicate that specific patterns, such as the 2',4'-dihydroxy arrangement, can confer potent bioactivity and should be considered a valuable scaffold. nih.gov

Hybrid Molecule Design: The chalcone scaffold can be combined with other known pharmacophores to create hybrid compounds. acs.org For example, linking chalcones to moieties like indanone has been shown to produce effective antiviral agents, demonstrating a strategy to develop molecules with novel or synergistic activities. nih.gov

Improving Selectivity: A major challenge in drug development is achieving selectivity for cancer cells over normal cells. nih.gov While chalcones can be highly active, optimizing their structure through molecular modifications is necessary to improve this selectivity, thereby reducing potential toxicity and enhancing the therapeutic window. nih.gov

By applying these principles, medicinal chemists can rationally modify the this compound structure to optimize its pharmacological profile for specific therapeutic applications.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule, such as a chalcone (B49325), might interact with a specific protein target.

Research on various chalcone derivatives has shown their potential to bind to a diverse range of protein targets implicated in diseases like cancer, inflammation, and neurodegenerative disorders. For instance, studies on nitro-substituted chalcones have demonstrated their interaction with enzymes like cyclooxygenase (COX-1 and COX-2), which are key targets in inflammation. mdpi.com The nitro group's position significantly influences binding affinity and anti-inflammatory activity. mdpi.comresearchgate.net Similarly, dihydroxy-substituted chalcones have been evaluated as inhibitors of protein tyrosine phosphatases (PTP1B) and cell division cycle 25 phosphatases (CDC25B), which are relevant in diabetes and cancer. nih.gov

For 2',4'-Dihydroxy-4-nitrochalcone, docking simulations would likely show key interactions driven by its functional groups:

The hydroxyl groups at the 2' and 4' positions on ring A are expected to act as hydrogen bond donors and acceptors, forming crucial bonds with amino acid residues like glutamic acid, aspartic acid, and serine in a protein's active site.

The carbonyl group of the enone bridge is a strong hydrogen bond acceptor, an interaction frequently observed in the docking of chalcones with various enzymes. mdpi.commdpi.com

The nitro group at the 4-position on ring B is a potent electron-withdrawing group and can participate in electrostatic or polar interactions within the binding pocket.

The aromatic rings can engage in π-π stacking or π-alkyl interactions with hydrophobic or aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

The table below summarizes docking results for structurally related chalcones against various protein targets, illustrating the types of interactions that could be anticipated for this compound.

Chalcone Type Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues/Interactions
NitrochalconeCOX-1Not specifiedπ-sigma with LEU352, π-alkyl with ALA527, H-bond with ARG120 mdpi.com
NitrochalconeCOX-2Not specifiedπ-alkyl with VAL523, H-bond with TYR385, ARG513 mdpi.com
4-Hydroxychalcone (B181621) DerivativeAcetylcholinesterase (AChE)Not specifiedCation-π interaction with TRP84 nih.gov
2',4'-Dihydroxychalcone (B613834) DerivativeCyclin-Dependent Kinase 2 (CDK2)-7.1 to -9.6H-bonding with key amino acid residues nih.gov
Hydroxy Chalcone DerivativeEpidermal Growth Factor Receptor (EGFR)-6.50 to -7.67H-bonding with MET769, LYS721, GLU738 unsoed.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that govern activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules. nih.gov

While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been successfully developed for various series of chalcone derivatives for different biological activities, including antitubercular, anticancer, and anti-inflammatory effects. nih.govbiointerfaceresearch.com These studies highlight several classes of molecular descriptors that are consistently important for the biological activity of chalcones:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The presence of the electron-withdrawing nitro group and electron-donating hydroxyl groups in this compound would significantly influence these parameters. nih.govresearchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. The Kappa2 index is an example found to be relevant in some chalcone QSAR models. researchgate.net

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polar surface area (TPSA) are often crucial in determining how a molecule interacts with biological systems.

A typical QSAR model is expressed as a linear equation, such as the one developed for the antibacterial activity of chalcones against Bacillus pumilis: log(1/C) = + 0.003 * ADME Weight - 0.061 * HOMO + 0.176 * Kappa2 + 2.181 researchgate.net

In this equation, an increase in molecular weight and shape (Kappa2 index) and a decrease in HOMO energy were found to be favorable for activity. researchgate.net Such models demonstrate that by systematically modifying the chalcone structure and calculating the resulting descriptors, the biological activity can be rationally optimized.

Descriptor Type Examples Relevance to Chalcone Bioactivity
ElectronicHOMO/LUMO Energy, Dipole MomentGoverns chemical reactivity and ability to participate in charge-transfer interactions. nih.gov
Steric/TopologicalKappa Shape Indices, Molecular VolumeDescribes the size and shape of the molecule, influencing its fit into a receptor's binding site. researchgate.net
PhysicochemicalLogP, Polar Surface Area (TPSA)Relates to absorption, distribution, and membrane permeability. nih.gov
ConstitutionalMolecular Weight, Rotatable BondsBasic properties that affect pharmacokinetics and drug-likeness. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Parameters

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. These predictions help to identify potential liabilities, such as poor oral absorption or rapid metabolism, early in the drug discovery process. researchgate.netfrontiersin.org

For this compound, several key parameters can be predicted:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five. A compound is considered "drug-like" if it generally has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Chalcones are often found to comply with these rules, suggesting good potential for oral bioavailability. nih.govneuroquantology.com

Gastrointestinal (GI) Absorption: Many chalcone derivatives are predicted to have high GI absorption, a favorable property for orally administered drugs. neuroquantology.com

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. This is largely governed by polarity, and predictions for chalcones can vary based on their specific substituents.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is important for assessing the risk of drug-drug interactions. frontiersin.org

The table below shows predicted ADME and physicochemical properties for a representative chalcone derivative based on computational studies, providing an insight into the expected profile for this compound.

Parameter Predicted Value / Property Significance
Molecular Weight~271.24 g/mol Complies with Lipinski's rule (<500).
LogP (Hydrophobicity)Varies, often 2-4Generally complies with Lipinski's rule (<5).
Hydrogen Bond Donors2 (from -OH groups)Complies with Lipinski's rule (<5).
Hydrogen Bond Acceptors5 (from C=O, -OH, and -NO2)Complies with Lipinski's rule (<10).
GI AbsorptionHigh (predicted)Favorable for oral administration. neuroquantology.com
BBB PermeantVariable (prediction dependent)Determines potential for CNS activity. frontiersin.org
P-glycoprotein SubstrateNo (predicted)If not a substrate, less susceptible to efflux from cells. frontiersin.org
CYP Isozyme InhibitionLikely inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) frontiersin.orgPotential for drug-drug interactions.
Bioavailability Score0.55 (typical for similar compounds) frontiersin.orgIndicates good probability of having drug-like properties.

Analysis of Electronic and Physicochemical Properties Relevant to Bioactivity

The electronic structure of a molecule dictates its reactivity and its ability to interact with biological targets. Density Functional Theory (DFT) is a computational method used to investigate these properties, providing insights into the distribution of electrons and the molecule's reactivity profile.

For this compound, the key features are the electron-donating hydroxyl (-OH) groups and the powerful electron-withdrawing nitro (-NO2) group. This combination creates a "push-pull" electronic system across the conjugated chalcone backbone.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap (ΔE) between them is a critical indicator of chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, which can enhance its biological activity. researchgate.netbiointerfaceresearch.com The presence of both strong donating and withdrawing groups on the chalcone scaffold is known to decrease this energy gap. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It reveals electron-rich regions (negative potential, typically red/yellow), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. For this chalcone, the oxygen atoms of the carbonyl, hydroxyl, and nitro groups would be regions of high negative potential, making them key sites for hydrogen bonding and other electrostatic interactions. tandfonline.com

Property Definition Influence of Substituents on this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Raised by -OH groups, lowered by -NO2 group.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Significantly lowered by the electron-withdrawing -NO2 group. biointerfaceresearch.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Expected to be relatively small, indicating high chemical reactivity and polarizability. researchgate.netbiointerfaceresearch.com
Dipole MomentMeasure of the net molecular polarity.Expected to be high due to the strong push-pull effect of the -OH and -NO2 groups.
Electronegativity (χ)The power of an atom/group to attract electrons.The nitro group greatly increases the electrophilicity of the molecule. mdpi.com

Conformational Analysis and Stability Studies

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it must fit correctly into the binding site of a target protein. Chalcones are flexible molecules, with rotation possible around the single bonds of the α,β-unsaturated ketone bridge.

The most important conformational aspect is the arrangement around the Cα-Cβ bond, leading to two main planar conformers: s-cis and s-trans. Theoretical calculations, often using DFT, are employed to determine the relative stabilities of these conformers. ufms.brnih.gov

s-cis vs. s-trans: In most studied chalcones, the s-cis conformation is found to be more stable than the s-trans conformation. This stability is often attributed to favorable hyperconjugative interactions and a more planar structure, which enhances electronic delocalization across the molecule. ufms.br

Rotational Barriers: Computational studies can also calculate the energy barriers for rotation around the single bonds. A higher energy barrier indicates a more rigid structure. The stability of a particular conformation depends on the electronic and steric effects of the substituents on both aromatic rings. ufms.br

Conformational analysis of related chalcones has shown that the s-cis conformer generally predominates, indicating that this would likely be the most stable and populated conformation for this compound as well. ufms.br

Future Directions and Emerging Research Avenues

Development of Novel Chalcone (B49325) Scaffolds for Specific Biological Targets

The inherent versatility of the 1,3-diaryl-2-propen-1-one backbone allows for extensive structural modifications to enhance potency and selectivity for specific biological targets. nih.gov A key future direction is the rational design of novel scaffolds derived from 2',4'-dihydroxy-4-nitrochalcone. By strategically adding or modifying functional groups, new analogues can be developed to interact with specific molecular targets implicated in disease. nih.gov

Research has shown that chalcone derivatives can be engineered to target a multitude of cellular molecules and pathways, including tubulin, the p53 pathway, and various kinases, thereby inducing effects such as apoptosis and cell cycle arrest. nih.govnih.gov For instance, creating hybrid molecules by fusing the chalcone moiety with other anticancer pharmacophores is a promising strategy to overcome drug resistance and improve therapeutic specificity. nih.gov The development of chalcone-indole hybrids has yielded novel microtubule-targeting agents effective against multi-drug resistant (MDR) cancers. nih.gov Similarly, future work could focus on creating hybrids of this compound to target proteins like the E3 ubiquitin-protein ligase MDM2, a key negative regulator of the p53 tumor suppressor. nih.gov This approach aims to create next-generation compounds with precisely tailored activities against cancer and other diseases.

Exploration of Combination Therapies with Established Agents

A significant avenue for future research is the evaluation of this compound in combination with existing therapeutic agents. The combination of chalcones with other therapies is anticipated to be an effective strategy for improving anticancer treatment efficacy. nih.govnih.gov This approach can lead to synergistic effects, dose reduction of toxic chemotherapeutic drugs, and the mitigation of multidrug resistance (MDR). nih.gov

Advanced In Vitro and In Vivo Model Development for Efficacy Evaluation

To thoroughly evaluate the therapeutic potential of this compound, the use of advanced and diverse biological models is essential. While initial screenings are performed on various human cancer cell lines, future research must incorporate more complex and clinically relevant models.

In vitro studies have utilized a wide array of cancer cell lines to test chalcone derivatives, including those for breast cancer (MCF-7, MDA-MB-231), liver cancer (SMMC-7721), and colon cancer (HCT-116). elsevierpure.com Advanced techniques such as flow cytometry for cell cycle analysis and Hoechst staining to observe chromatin condensation provide detailed insights into the cellular response. nih.gov A sophisticated approach involves using isogenic cell lines, such as those with and without functional p53, to determine if the compound's activity is dependent on a specific pathway. elsevierpure.com

For in vivo evaluation, beyond standard xenograft models using human cancer cells in immunodeficient mice, other models can probe different activities. For example, the forced swimming test in rodents has been used to evaluate the potential antidepressant effects of 2,4-dihydroxychalcone (B13927600) derivatives. This highlights the possibility of exploring neurological applications for chalcone compounds.

Model TypeSpecific Model/AssayPurpose of EvaluationReference
In VitroHuman Cancer Cell Lines (MCF-7, MDA-MB-231, SMMC-7721, HCT-116)Anticancer activity screening, cytotoxicity assessment elsevierpure.com
In VitroIsogenic Cell Lines (e.g., p53-null vs. wild-type)Mechanism of action, pathway dependency elsevierpure.com
In VitroFlow CytometryCell cycle analysis, apoptosis quantification nih.gov
In VivoSolid Ehrlich Carcinoma (Mouse model)Antitumor efficacy in a solid tumor model
In VivoForced Swimming Test (Rodent model)Screening for potential antidepressant activity

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Elucidation

To fully understand the molecular mechanisms by which this compound exerts its biological effects, the integration of "omics" technologies is a critical future step. These high-throughput methods provide a global view of cellular changes, moving beyond single-target analyses.

Proteomics: Quantitative proteomic profiling can reveal the key cellular pathways modulated by a compound. For example, a tandem mass tag-based quantitative proteomics study on novel methoxychalcone derivatives in triple-negative breast cancer cells identified several anticancer mechanisms, including the induction of the unfolded protein response, an increase in MHC-I pathway protein abundance (suggesting immune stimulation), and disruption of the cell cycle. nih.gov Applying similar techniques to cells treated with this compound could uncover its primary targets and off-target effects, providing a comprehensive map of its mechanism of action.

Metabolomics: Untargeted metabolomics is another powerful tool for characterizing the biochemical effects of a compound. mdpi.com This approach analyzes the global profile of small-molecule metabolites in a biological system. By comparing the metabolomes of treated versus untreated cells, researchers can identify metabolic pathways that are significantly altered. This could reveal, for instance, impacts on energy metabolism, nucleotide synthesis, or lipid profiles, offering novel insights into the compound's functional role. mdpi.com Furthermore, RNA-Seq analysis has been used to confirm that the p53 pathway is a key target of certain chalcones, demonstrating the power of transcriptomics in mechanism elucidation. nih.gov

Application in Chemical Biology as Tools and Probes

The inherent structural and photophysical properties of the chalcone scaffold position its derivatives as valuable tools for chemical biology. mdpi.com An emerging research avenue is the development of this compound analogues as specialized molecular probes for imaging and target identification.

Chalcones can be engineered into fluorescent dyes, often exhibiting large Stokes shifts (the difference between absorption and emission maxima) and good photostability, which are highly desirable properties for bioimaging. nih.govnih.gov Studies have shown that some chalcone-based fluorescent dyes preferentially accumulate in cancer cells over normal cells, allowing for selective imaging. nih.govnih.gov Furthermore, libraries of fluorescent chalcones have been synthesized and screened to discover probes for specific biological targets. In one innovative example, a fluorescent diamino-chalcone was identified as a probe that binds to glycogen (B147801) on the surface of mouse embryonic stem cells. rsc.org This highlights the potential for developing derivatives of this compound as fluorescent probes to visualize cellular processes, track biomolecules, or identify novel binding partners in real-time. youtube.com

Sustainable and Eco-Friendly Synthetic Methodologies for Chalcone Derivatives

The traditional synthesis of chalcones, often via the Claisen-Schmidt condensation, can involve harsh reagents and generate significant waste. nih.gov A crucial area of future research is the development and optimization of sustainable and eco-friendly synthetic methods for this compound and its derivatives. Green chemistry principles aim to reduce environmental impact by using less hazardous materials, alternative solvents, and energy-efficient processes.

Several greener protocols for chalcone synthesis have been successfully developed. These methods often provide higher yields, shorter reaction times, and simpler workup procedures compared to conventional techniques. The application of these methodologies to the synthesis of this compound would make its production more efficient, cost-effective, and environmentally benign.

Synthetic MethodCatalyst / Solvent / ConditionKey AdvantagesReference
Microwave-Assisted SynthesisSolvent-free or green solvents (e.g., PEG400)Rapid reaction times, higher yields, energy efficiency nih.gov
Grinding TechniqueSolid-state reaction (solvent-free)High yields, short reaction times, operational simplicity
Supramolecular Catalysisβ-Cyclodextrin in waterBio-degradable and reusable catalyst, eco-friendly solvent
Heterogeneous CatalysisAmino grafted zeolites, Zinc oxideReusable catalysts, ease of separation nih.gov
Alternative SolventsWater, Ionic LiquidsReduced toxicity and environmental pollution nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.